molecular formula C20H22ClN3O3S B2816953 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 1396748-06-3

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2816953
CAS No.: 1396748-06-3
M. Wt: 419.92
InChI Key: LMEJUOCZZARAHO-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide is a benzothiazole-acetamide hybrid compound characterized by a 4-chlorobenzothiazole core, a methylamino linker, and an acetamide group terminating in a 3,4-dimethoxyphenethyl moiety. Its structural complexity confers unique physicochemical and biological properties.

  • Condensation of substituted benzothiazol-2-amines with chloroacetamide intermediates (e.g., 2-chloro-N-(3,4-dimethoxyphenethyl)acetamide) in polar aprotic solvents like DMF, catalyzed by triethylamine at 80°C .
  • Purification via recrystallization, yielding products with >80% purity (HPLC) and melting points typically >200°C, consistent with benzothiazole derivatives .

Properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c1-24(20-23-19-14(21)5-4-6-17(19)28-20)12-18(25)22-10-9-13-7-8-15(26-2)16(11-13)27-3/h4-8,11H,9-10,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEJUOCZZARAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCC1=CC(=C(C=C1)OC)OC)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide typically involves a multi-step process:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by the cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.

    N-Methylation: The benzo[d]thiazole derivative is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Acetamide Formation: The final step involves the reaction of the N-methylated benzo[d]thiazole with 3,4-dimethoxyphenethylamine and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenethyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the nitro groups if present, using agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group on the benzo[d]thiazole ring can be substituted with various nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide has shown potential as an antimicrobial agent. It inhibits the growth of various bacterial and fungal strains, making it a candidate for developing new antibiotics.

Medicine

In medicinal chemistry, this compound is explored for its anticancer properties. It has been found to induce apoptosis in cancer cells by interacting with specific molecular targets, such as DNA and proteins involved in cell cycle regulation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic structure.

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Key Properties :

  • IR/NMR : Strong NH/amide C=O stretches (~3288 cm⁻¹ and ~1619 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .
  • Solubility : Moderate solubility in DMSO and chloroform due to the hydrophobic benzothiazole and dimethoxyphenethyl groups.
  • Bioactivity : Benzothiazole-acetamides are associated with enzyme inhibition (e.g., histone deacetylases) and antimicrobial activity, though specific data for this compound require further validation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) HPLC Purity (%) Reference
2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide Benzothiazole-acetamide 4-Cl, 3,4-dimethoxyphenethyl Not reported ~80* >90*
(R)-N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide (4a) Benzothiazole-dihydroisoquinoline 4-Cl, phenyl-dihydroisoquinoline 245.6–247.0 82.63 91.6
N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide (GB2) Thiazolidinedione-benzothiazole 4-Cl, 4-methylbenzylidene-thiazolidinedione 292–294 58 95.05
N-(3,4-Dimethoxyphenethyl)-2-(methyl(phenyl)amino)acetamide Simple acetamide 3,4-dimethoxyphenethyl, phenylamino Not reported 85 >90

*Estimated from analogous syntheses.

Key Observations:

Acetamide Linker Variations: Thiazolidinedione-containing derivatives (e.g., GB2, m.p. 292–294°C) exhibit higher melting points due to increased hydrogen-bonding capacity from the dioxothiazolidinone moiety . The methylamino linker in the target compound may enhance conformational flexibility compared to rigid morpholinoethoxy groups in 8c (m.p. 114–116°C) .

Substituent Impact on Bioactivity :

  • 3,4-Dimethoxyphenethyl groups (as in the target compound) are associated with improved blood-brain barrier penetration in CNS-targeting drugs, contrasting with dichlorobenzyl groups in 8d (m.p. 129–131.5°C), which prioritize hydrophobic interactions .
  • Thiazolidinedione warheads (e.g., GB5) demonstrate histone deacetylase inhibition (IC₅₀ ~1.2 μM), suggesting the target compound’s dimethoxyphenethyl group could be optimized for similar activity .

Table 2: Spectral Data for Selected Analogues

Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Target Compound ~3288 (NH), 1619 (C=O) δ 7.33–7.12 (aromatic), 5.69 (-CH2) Not reported
GB1 (N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamide) 3270 (NH), 1680 (C=O) δ 7.85–7.10 (aromatic), 5.25 (-CH=) δ 174.2 (C=O), 122.1 (C-Cl)
8c (N-(2-Chlorobenzyl)-2-(2-(4-morpholinoethoxyphenyl)thiazol-4-yl)acetamide) 3305 (NH), 1640 (C=O) δ 7.45–7.20 (aromatic), 4.10 (-OCH2) δ 168.5 (C=O), 61.2 (OCH2)

Insights :

  • The target compound’s ¹H NMR lacks the downfield shifts (~δ 7.85) seen in thiazolidinedione derivatives (GB1), reflecting differences in electronic environments .
  • Morpholinoethoxy groups in 8c introduce distinct ¹³C signals (δ 61.2 for OCH2), absent in the target compound’s dimethoxyphenethyl group .

Biological Activity

The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic derivative that integrates multiple functional groups, suggesting potential biological activities. Its structure includes a chlorobenzo[d]thiazole moiety, which has been associated with various pharmacological effects. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 361.85 g/mol. The presence of chlorine and thiazole groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, related thiazole derivatives have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainActivity Level
Thiazole Derivative AE. coliEffective
Thiazole Derivative BS. aureusModerate

In a study evaluating the antimicrobial efficacy of thiazole derivatives, several compounds showed superior activity compared to standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound can be inferred from studies involving similar thiazole-containing structures. For example, a series of thiazole derivatives were tested against various human cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), HeLa (cervical cancer), and LOVO (colorectal cancer). Some derivatives exhibited cytotoxic effects that were more potent than the established drug etoposide.

Cell LineCompound TestedIC50 (µM)Reference
A549Thiazole Derivative X5.0
HepG2Thiazole Derivative Y10.0
HeLaThiazole Derivative Z7.5

These findings suggest that the compound may induce apoptosis through mechanisms such as DNA double-strand breaks and cell cycle arrest at the G2/M phase .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Thiazole derivatives have been shown to scavenge free radicals effectively. In vitro assays demonstrated that certain derivatives possess significant antioxidant activity comparable to standard antioxidants.

CompoundDPPH Scavenging Activity (%)Reference
Thiazole Derivative A85%
Thiazole Derivative B75%

The ability to inhibit lipid peroxidation further supports the potential health benefits of these compounds.

Case Studies

  • Anticancer Study : A study published in PubMed evaluated a series of thiazole derivatives against multiple cancer cell lines, revealing that some compounds induced apoptosis through the p73/ATM pathway and regulated cyclinB1/cdc2(p34) to arrest the cell cycle in G2/M phase .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole derivatives against fungal strains like Candida albicans, demonstrating that certain compounds exhibited significant antifungal activity compared to standard treatments .

Q & A

Basic: What are the optimal synthetic routes for 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives or coupling with 2-aminothiazole intermediates.
  • Step 2 : Introduction of the methylamino group at the 2-position of the thiazole ring using alkylation or reductive amination .
  • Step 3 : Amide coupling between the thiazole intermediate and 3,4-dimethoxyphenethylamine. Carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane are preferred for high yields .
  • Optimization : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios (e.g., 1.2 equivalents of phenethylamine) are critical. Yields can range from 21–33% for analogous compounds, as seen in thiazolyl acetamide derivatives .

Basic: How is structural confirmation achieved for this compound?

  • NMR Analysis : ¹H and ¹³C NMR are used to verify substituent positions. For example, the methylamino group on the thiazole ring shows a singlet at ~3.3 ppm (¹H) and ~40 ppm (¹³C). The 3,4-dimethoxyphenethyl moiety exhibits aromatic protons at 6.7–7.1 ppm and methoxy signals at ~3.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺). For similar compounds, observed m/z values align with theoretical masses within 5 ppm error .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must match calculated values (e.g., C: ~61%, H: ~5.5%, N: ~8.9% for related thiazolyl acetamides) .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

  • Case Study : If NMR signals overlap (e.g., aromatic protons from the benzo[d]thiazole and dimethoxyphenethyl groups), use 2D NMR (COSY, HSQC) to assign peaks unambiguously .
  • Purity Checks : Contradictions in MS or elemental data may arise from residual solvents or byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .
  • X-ray Crystallography : For absolute confirmation, crystallize the compound and analyze lattice parameters. This is critical when stereochemical ambiguities exist .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-chloro with methoxy on the thiazole, or vary the phenethyl group’s substituents) .
  • Biological Assays : Test analogs for target affinity (e.g., kinase inhibition) or cellular activity (e.g., cytotoxicity). Use IC₅₀ comparisons to identify critical functional groups .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., ATP-binding pockets). Validate with MD simulations .

Advanced: How to address low yield in the final amide coupling step?

  • Catalyst Screening : Test coupling agents like HATU or PyBOP, which may improve efficiency over EDC/HOBt .
  • Solvent Effects : Switch to polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reagent solubility .
  • Byproduct Mitigation : Add molecular sieves to absorb water, preventing carbodiimide hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Advanced: What are the key considerations for stability studies under physiological conditions?

  • pH-Dependent Stability : Incubate the compound in buffers (pH 4.0–7.4) at 37°C. Monitor degradation via HPLC-UV at 24/48/72 hours. Thiazole rings are prone to hydrolysis under acidic conditions .
  • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., sulfoxide formation at the thiazole sulfur) .
  • Light Sensitivity : Store solutions in amber vials, as dimethoxyphenethyl groups may undergo photodegradation .

Advanced: How to design analogs to improve pharmacokinetic properties?

  • LogP Optimization : Replace the 4-chloro group with polar substituents (e.g., -OH or -COOH) to reduce lipophilicity. Use ChemDraw or MarvinSuite to predict LogP .
  • Bioisosteric Replacement : Substitute the benzo[d]thiazole with a pyridine ring to enhance solubility while retaining target affinity .
  • Prodrug Strategies : Introduce ester moieties on the acetamide group for sustained release .

Advanced: What in vitro models are suitable for preliminary toxicity screening?

  • Hepatotoxicity : Use HepG2 cells and measure ALT/AST release after 24-hour exposure .
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk. IC₅₀ values <10 μM indicate potential arrhythmia concerns .
  • CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .

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